Pkm2-IN-3 -

Pkm2-IN-3

Catalog Number: EVT-14885820
CAS Number:
Molecular Formula: C21H22O4
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pkm2-IN-3 is a small-molecule compound designed to inhibit the activity of pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in regulating glycolysis and is often implicated in cancer metabolism. The M2 isoform of pyruvate kinase is particularly important due to its dual functionality in energy production and biosynthetic processes, making it a target for therapeutic intervention in cancer treatment. This compound has been studied for its potential antitumor effects and its ability to modulate metabolic pathways within cancer cells .

Source and Classification

Pkm2-IN-3 is classified as a pyruvate kinase inhibitor. It is synthesized as part of a broader effort to develop novel small-molecule compounds that can selectively activate or inhibit PKM2, thereby influencing cellular metabolism and growth in cancerous tissues. The specific structural characteristics and synthesis methods of Pkm2-IN-3 have been detailed in various studies, which focus on its efficacy against different cancer cell lines .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pkm2-IN-3 involves several chemical reactions, typically starting with the preparation of key intermediates that are subsequently modified to yield the final product. One common method includes the use of dithiocarbamate derivatives, which are synthesized through the reaction of carbon disulfide with amines under controlled conditions. The reaction proceeds in solvents such as acetonitrile, followed by purification steps involving column chromatography to isolate the desired compound .

For example, one synthesis route involves:

  1. Formation of Dithiocarbamic Acid: Carbon disulfide is reacted with an amine in acetonitrile.
  2. Addition of Chloromethyl Naphthoquinone: The dithiocarbamic acid is then reacted with chloromethyl naphthoquinone under acidic conditions.
  3. Purification: The resulting mixture is extracted with organic solvents and purified using chromatography techniques .
Molecular Structure Analysis

Structure and Data

Pkm2-IN-3 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with PKM2. The exact molecular formula and structure can be derived from spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Key structural features include:

  • Dithiocarbamate moiety: Contributes to the compound's inhibitory activity.
  • Naphthoquinone core: Provides a framework for binding to PKM2.

The structural analysis often involves determining the compound's three-dimensional conformation using X-ray crystallography or computational modeling techniques, which reveal how it fits into the active site of PKM2 .

Chemical Reactions Analysis

Reactions and Technical Details

Pkm2-IN-3 primarily functions through competitive inhibition of PKM2, affecting its enzymatic activity during glycolysis. The compound binds to the active site of PKM2, preventing the conversion of phosphoenolpyruvate to pyruvate—a critical step in energy metabolism.

The chemical interactions can be described as follows:

  • Binding Affinity: The inhibitor competes with natural substrates for binding sites on PKM2.
  • Inhibition Mechanism: By occupying the active site, Pkm2-IN-3 reduces the enzyme's activity, leading to altered metabolic flux within cancer cells.

Studies have demonstrated that Pkm2-IN-3 can induce apoptosis in cancer cells by disrupting their metabolic pathways .

Mechanism of Action

Process and Data

The mechanism by which Pkm2-IN-3 exerts its effects involves:

  1. Inhibition of PKM2 Activity: By binding to PKM2, Pkm2-IN-3 stabilizes the inactive dimeric form of the enzyme, reducing its ability to facilitate glycolysis.
  2. Alteration of Metabolic Pathways: This inhibition leads to decreased production of pyruvate and lactate, redirecting glucose metabolism towards alternative pathways such as oxidative phosphorylation or pentose phosphate pathway.
  3. Induction of Apoptosis: The metabolic shift can trigger apoptotic signaling pathways in cancer cells, leading to reduced cell proliferation and increased sensitivity to chemotherapeutic agents .

Research indicates that compounds like Pkm2-IN-3 can significantly impact tumor growth by modulating these metabolic processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Pkm2-IN-3 include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics may vary based on solvent choice; common solvents include dimethyl sulfoxide (DMSO) and ethanol.

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Reactivity with biological targets such as enzymes or receptors.

Quantitative analyses such as melting point determination, solubility tests, and stability assessments are essential for characterizing Pkm2-IN-3 for drug development purposes .

Applications

Scientific Uses

Pkm2-IN-3 has significant potential applications in cancer research and treatment:

  • Antitumor Therapy: As an inhibitor of PKM2, it may enhance the efficacy of existing chemotherapeutic agents by targeting metabolic vulnerabilities in cancer cells.
  • Research Tool: It serves as a valuable tool for studying PKM2 function in cellular metabolism and its role in cancer biology.
  • Drug Development: The compound's unique mechanism opens avenues for developing new therapeutic strategies aimed at metabolic modulation in tumors .
Introduction to PKM2 as a Therapeutic Target in Metabolic Disorders

PKM2 Isoform Dynamics in Pathological States

PKM2 expression is governed by intricate regulatory mechanisms that are co-opted in disease:

  • Splicing Regulation: The PKM gene undergoes alternative splicing of exon 9 (PKM1) or exon 10 (PKM2), controlled by heterogeneous nuclear ribonucleoproteins (hnRNPA1, hnRNPA2) and serine/arginine-rich splicing factor 3 (SRSF3). Oncogenic signaling (e.g., mTOR-HIF-1α axis) upregulates splicing factors favoring PKM2 expression, with tumor cells exhibiting >20-fold higher PKM2:PKM1 ratios than normal tissues [2] [5].
  • Post-Translational Modifications: Phosphorylation at Y105 (by FGFR1) promotes PKM2 dimerization and nuclear translocation, where it functions as a protein kinase to phosphorylate STAT3 and histone H3, driving proliferative gene expression. Acetylation at K433 further stabilizes the dimeric form [5] [8].
  • Non-Coding RNA Regulation: Tumor-suppressive miRNAs (miR-148a, miR-152, let-7a) directly target PKM2 mRNA, with their downregulation in cancers contributing to PKM2 overexpression. Conversely, lncRNAs like NEAT1 stabilize PKM2 transcripts [5].

In neuroinflammation, microglial PKM2 expression increases >5-fold upon LPS stimulation, driving pro-inflammatory polarization through β-catenin and NLRP3 inflammasome activation. PKM2 knockdown reverses cognitive deficits in neuropsychiatric lupus models, confirming its functional significance [8].

Warburg Effect Revisited: PKM2’s Role in Aerobic Glycolysis

The Warburg effect—aerobic glycolysis in oxygen-sufficient conditions—provides metabolic advantages for tumor growth and immune activation:

  • Metabolic Gatekeeping: Dimeric PKM2 creates a glycolytic bottleneck by reducing phosphoenolpyruvate (PEP) conversion to pyruvate. This increases upstream metabolite flux into the pentose phosphate pathway (generating NADPH and nucleotides) and serine/glycine synthesis pathways. Cancer cells with PKM2 knockdown accumulate 30–50% less nucleic acids and lipids despite unchanged ATP levels [2] [6].
  • Allosteric Regulation: Endogenous effectors finely tune PKM2’s activity:
  • Activators: Fructose-1,6-bisphosphate (FBP) and serine stabilize active tetramers.
  • Inhibitors: Phosphotyrosine peptides, ROS-induced oxidation, and thyroid hormones promote dimerization [3] [5].
  • Lactate Production: PKM2-mediated glycolysis generates lactate, which acidifies the tumor microenvironment (pH 6.0–6.5), promoting invasion and immunosuppression. Lactate also induces HMGB1 release via GPR81 signaling, amplifying inflammation in sepsis [6] [9].

Table 2: Key PKM2 Inhibitors and Their Biochemical Profiles

CompoundIC₅₀ (PKM2)Selectivity (vs. PKM1)Primary MechanismsExperimental Models
PKM2-IN-34.1 μMNot reportedSuppresses PKM2-mediated glycolysis; inhibits NLRP3 activationLPS-induced RAW264.7 macrophages; tMCAO rat models
Compound 3k (PKM2-IN-1)2.95 μM4–5-fold selectiveDisrupts glycolytic flux; induces autophagic cell deathHCT116, HeLa xenografts; SK-OV-3 ovarian cancer models
Shikonin~0.5 μMLow selectivityCovalently modifies Cys residues; inhibits PKM2-HIF1α interactionSepsis mouse models

PKM2-IN-3: Mechanism and Therapeutic Evidence

PKM2-IN-3 (T39984; CAS 2408841-19-8) is a potent inhibitor that targets PKM2’s metabolic and non-metabolic functions:

  • Glycolytic Inhibition: At 0.1–100 μM concentrations, PKM2-IN-3 suppresses lactate production by >70% in LPS-activated macrophages (IC₅₀ = 4.1 μM). This occurs via disruption of PKM2 tetramerization, confirmed by native gel electrophoresis [1] [9].
  • Anti-inflammatory Effects: In RAW264.7 macrophages, PKM2-IN-3 reduces TNF-α secretion (IC₅₀ = 5.2 μM) and HMGB1 release by blocking PKM2-HIF-1α complex formation, which otherwise drives transcription of glycolytic enzymes (GLUT1, LDHA) and pro-inflammatory cytokines [1] [9].
  • Neuroprotection: In transient middle cerebral artery occlusion (tMCAO) rat models, intravenous PKM2-IN-3 (1–10 mg/kg) administered at 4h and 24h post-ischemia reduces infarct volume by 40–60% and improves neurological scores. This correlates with attenuated microglial activation and NLRP3 inflammasome inhibition [1] [8].

Table 3: In Vitro Efficacy Profile of PKM2-IN-3

Cell SystemInductionPKM2-IN-3 ConcentrationKey OutcomesReference
RAW264.7 macrophagesLPS0.1–100 μMSuppressed TNF-α secretion (IC₅₀ = 5.2 μM); minimal cytotoxicity (CC₅₀ = 43.6 μM) [1]
Primary microgliaLPS/ATP10 μMReduced NLRP3 inflammasome assembly; IL-1β decreased by >50% [8]
HUVECsHigh glucose5–20 μMAttenuated HMGB1 release and endothelial permeability [9]

PKM2-IN-3’s ability to concurrently target metabolic reprogramming and inflammatory signaling highlights its therapeutic potential for conditions where these pathways converge, including sepsis, ischemic injury, and neuroinflammatory disorders.

Properties

Product Name

Pkm2-IN-3

IUPAC Name

(4E)-4-[(4-ethylphenyl)methylidene]-6,8-dimethoxy-2,3-dihydro-1-benzoxepin-5-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-4-14-5-7-15(8-6-14)11-16-9-10-25-19-13-17(23-2)12-18(24-3)20(19)21(16)22/h5-8,11-13H,4,9-10H2,1-3H3/b16-11+

InChI Key

BQNYBXFXLMWECE-LFIBNONCSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=C2CCOC3=C(C2=O)C(=CC(=C3)OC)OC

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\CCOC3=C(C2=O)C(=CC(=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.